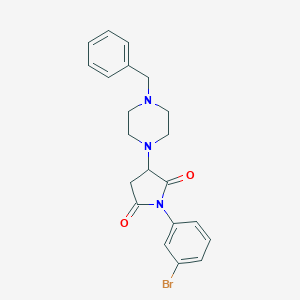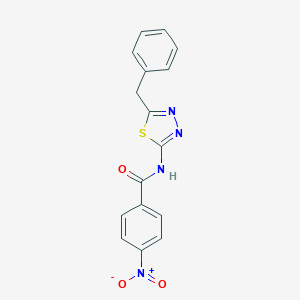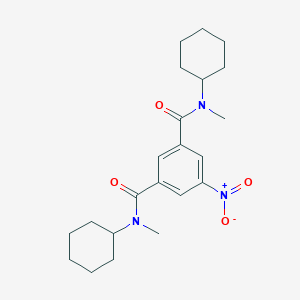
3-(4-Benzylpiperazin-1-yl)-1-(3-bromophenyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Benzylpiperazin-1-yl)-1-(3-bromophenyl)pyrrolidine-2,5-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is often referred to as BPP and has been studied extensively for its biochemical and physiological effects, mechanism of action, and synthesis methods. In
作用機序
The mechanism of action of BPP is not fully understood, but it is believed to act on various receptors in the brain, including the dopamine and serotonin receptors. BPP has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a crucial role in regulating mood, behavior, and cognition. BPP may also act on other receptors, such as the GABA and glutamate receptors, which are involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
BPP has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, which can lead to improved mood and cognitive function. BPP has also been shown to reduce anxiety and depression-like behaviors in animal models. Additionally, BPP has been shown to have anti-inflammatory and anti-cancer properties, which may make it a potential therapeutic agent for various diseases.
実験室実験の利点と制限
BPP has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. BPP has also been shown to have a wide range of effects on various biological systems, making it a versatile tool for studying different physiological processes. However, BPP also has some limitations. It can be difficult to administer in vivo due to its low solubility and poor bioavailability. Additionally, the mechanism of action of BPP is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for research on BPP. One potential area of study is the development of more efficient synthesis methods for BPP. Another area of research is to further explore the mechanism of action of BPP and its potential therapeutic applications. Additionally, BPP could be studied in combination with other compounds to determine if it has synergistic effects. Finally, BPP could be studied in clinical trials to determine its efficacy and safety as a potential therapeutic agent for various diseases.
Conclusion:
In conclusion, BPP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It has been studied extensively for its biochemical and physiological effects, mechanism of action, and synthesis methods. BPP has a wide range of effects on various biological systems and has potential therapeutic applications for various diseases. However, further research is needed to fully understand the mechanism of action of BPP and its potential applications in clinical settings.
合成法
The synthesis of BPP involves the reaction of 3-bromo-phenylacetic acid with benzylpiperazine and pyrrolidine-2,5-dione. The reaction is carried out in the presence of a catalyst and under controlled conditions. The resulting compound is then purified using various techniques such as column chromatography, recrystallization, and distillation. The synthesis of BPP is a complex process that requires expertise in organic chemistry.
科学的研究の応用
BPP has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of effects on various biological systems, including the central nervous system, cardiovascular system, and immune system. BPP has been used in studies related to drug addiction, anxiety, depression, and other neurological disorders. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for cancer.
特性
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-(3-bromophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O2/c22-17-7-4-8-18(13-17)25-20(26)14-19(21(25)27)24-11-9-23(10-12-24)15-16-5-2-1-3-6-16/h1-8,13,19H,9-12,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZSDFMFBFKRGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC(=CC=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[(benzhydrylamino)carbonyl]cyclohexyl}-N-methyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B391990.png)

![1-(4-Bromophenyl)-4-{[3-(trifluoromethyl)phenyl]imino}-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B391992.png)
![1-[3'-(3-chloro-2-methylphenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B391993.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B391995.png)

![4-[2-(allyloxy)benzylidene]-3-(4-chlorophenyl)-5(4H)-isoxazolone](/img/structure/B391997.png)

![Ethyl 2-dibenzo[b,d]furan-3-yl-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B392002.png)

![9-[5-(2,4-dichlorophenyl)furan-2-yl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B392007.png)
![4-(4-Chlorophenyl)-3-methyl-1-thia-4-azaspiro[4.5]decan-2-one](/img/structure/B392009.png)
![4-methyl-2,3',5'-triphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]](/img/structure/B392010.png)
![5-[(1-acetyl-1H-indol-3-yl)methylene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B392013.png)